molecular formula C15H19NO3 B6646080 Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6646080
M. Wt: 261.32 g/mol
InChI Key: LUCQWNKGAQWTJG-UHFFFAOYSA-N
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Description

Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1044764-68-2) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound, with a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol, features a 1,2,3,4-tetrahydroisoquinoline (THIQ) core scaffold protected by a tert-butoxycarbonyl (Boc) group and an aldehyde functional group at the 8-position . The aldehyde moiety is a versatile handle for further synthetic elaboration, allowing researchers to create diverse chemical libraries through reactions such as condensations and nucleophilic additions. The Boc-protected nitrogen streamlines synthetic workflows by allowing for selective deprotection under mild acidic conditions. The THIQ scaffold is a privileged structure in drug discovery, found in numerous compounds with a wide spectrum of biological activities . Synthetic and natural THIQ analogs have been extensively researched for their potential antibacterial, antiviral, antifungal, anticancer, and anti-leishmanial properties . This particular aldehyde-substituted derivative serves as a crucial synthetic intermediate for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. Common synthetic routes to such THIQ cores often employ robust methods like the Pictet-Spengler condensation . This product is intended for research applications only and is not for diagnostic or therapeutic use. It should be stored according to standard safety guidelines for laboratory chemicals.

Properties

IUPAC Name

tert-butyl 8-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCQWNKGAQWTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BOC Protection of 8-Bromo-1,2,3,4-Tetrahydroisoquinoline

The foundational step in synthesizing the target compound involves the introduction of the tert-butoxycarbonyl (BOC) protecting group to 8-bromo-1,2,3,4-tetrahydroisoquinoline. This reaction is typically conducted using di-tert-butyl dicarbonate (BOC₂O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

Representative Procedure :
A mixture of 8-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (14.1 mmol) in tetrahydrofuran (THF, 50 mL) is treated with TEA (28.2 mmol) and BOC₂O (14.2 mmol). After stirring at 25°C for 1 hour, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (EtOAc/heptanes gradient). This yields tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in 94–96% yield.

Key Data :

ParameterValue
SolventTHF or dichloromethane (DCM)
BaseTEA or DIPEA
Temperature20–25°C
Yield88–96%

Functionalization at the 8-Position: Bromide to Formyl Conversion

Palladium-Catalyzed Carbonylation

The bromide at the 8-position serves as a versatile handle for formyl group introduction via palladium-mediated carbonylation. This method leverages carbon monoxide (CO) insertion into the palladium-aryl bond, followed by reductive elimination to yield the aldehyde.

Hypothesized Protocol :
A solution of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 equiv) in dimethylformamide (DMF) is degassed and treated with PdCl₂(dppf) (0.05 equiv), potassium phosphate (3.0 equiv), and CO gas (1 atm). The mixture is heated at 85°C for 4–6 hours, after which the aldehyde product is extracted with ethyl acetate and purified via chromatography.

Anticipated Challenges :

  • Sensitivity of the aldehyde group to over-oxidation or side reactions.

  • Requirement for strict anhydrous conditions to prevent hydrolysis.

Optimization Insights :

  • Use of bulky phosphine ligands (e.g., dppf) enhances regioselectivity.

  • Lower temperatures (60–70°C) may mitigate aldehyde degradation.

Directed ortho-Metalation-Formylation

The BOC group’s electron-withdrawing nature facilitates directed lithiation at the 8-position. Subsequent quenching with dimethylformamide (DMF) introduces the formyl group.

Proposed Procedure :
To a solution of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate in anhydrous THF at −78°C is added lithium tetramethylpiperidide (LiTMP, 1.1 equiv). After 30 minutes, DMF (2.0 equiv) is introduced, and the reaction is warmed to 0°C. Workup with aqueous NH₄Cl and purification affords the aldehyde.

Critical Considerations :

  • Steric hindrance from the BOC group may slow metalation kinetics.

  • Alternative bases (e.g., LDA) could improve deprotonation efficiency.

Miyaura Borylation Followed by Oxidation

Conversion of the bromide to a boronate ester enables subsequent oxidation to the aldehyde. This two-step sequence capitalizes on the stability of boronate intermediates.

Step 1: Borylation :
A mixture of tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate , bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.05 equiv), and potassium acetate (3.0 equiv) in DMF is heated at 85°C under argon for 4 hours. Purification yields the boronate ester.

Step 2: Oxidation :
The boronate ester is treated with hydrogen peroxide (H₂O₂) in a THF/water mixture at 0°C. After 1 hour, the aldehyde is isolated via extraction and chromatography.

Data Summary :

StepReagentsConditionsYield (Boronate)
1PdCl₂(dppf), B₂pin₂85°C, 4h, DMF85–90%
2H₂O₂, THF/H₂O0°C, 1h70–75%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Carbonylation : High atom economy but requires specialized equipment for CO handling.

  • Directed Metalation : Rapid but sensitive to moisture and substrate electronics.

  • Borylation-Oxidation : Robust and scalable, though an additional oxidation step reduces overall yield.

Functional Group Compatibility

The BOC group remains stable under all described conditions, but the aldehyde’s susceptibility to nucleophilic attack necessitates careful workup.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of an alcohol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acid Derivatives: Oxidation of the formyl group results in the formation of carboxylic acid derivatives.

  • Alcohol Derivatives: Reduction of the formyl group leads to the formation of alcohol derivatives.

  • Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives.

Scientific Research Applications

Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Position/Group Yield (%) Key Characteristics Reference ID
Tert-butyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 8-Bromo 90 Bromine substituent enhances electrophilic reactivity for cross-coupling reactions.
Tert-butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy-1,2,3,4-THIQ-2-carboxylate 6-Cyano, 7-Oxazolylmethoxy 72 Electron-withdrawing cyano group stabilizes intermediates; oxazole enhances solubility.
Tert-butyl 7-benzyloxy-6-cyano-1,2,3,4-THIQ-2-carboxylate 6-Cyano, 7-Benzyloxy - Bulky benzyloxy group may sterically hinder further functionalization.
Tert-butyl 8-hydroxy-1,2,3,4-THIQ-2-carboxylate 8-Hydroxy - Hydroxy group enables hydrogen bonding; potential for oxidation to carbonyl.
Tert-butyl 7-acetamido-1,2,3,4-THIQ-2-carboxylate 7-Acetamido - Acetamido group introduces polarity and hydrogen-bonding capacity.

Notes:

  • Position 8 vs. 6/7 Substitutions: Bromo or hydroxy groups at position 8 (as in ) contrast with cyano, oxazolylmethoxy, or acetamido groups at positions 6 or 7 (). The formyl group at position 8 (target compound) is expected to exhibit distinct reactivity due to its electron-withdrawing nature, enabling nucleophilic additions or condensations.
  • Synthetic Yields : The tert-butyl 8-bromo derivative achieved a 90% yield via Boc protection , while oxazole-substituted analogs (e.g., 11a, 11e) showed moderate yields (72–81%) due to steric challenges in multi-step syntheses .

Key Observations :

  • Boc Protection : The tert-butyl carbamate group is universally introduced via Boc₂O under basic conditions (e.g., triethylamine or NMe₃), ensuring regioselectivity at position 2 .
  • Phosphoryl Chloride Activation: POCl₃ is employed for activating hydroxyl or cyano groups in oxazole or benzyloxy derivatives, though yields vary with substituent bulkiness .

Biological Activity

Tert-butyl 8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a significant class of alkaloids known for their complex structures and varied biological activities. The structural diversity within this class allows for a wide range of pharmacological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective activities. The compound has been studied for its potential in treating various diseases due to these properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against viruses such as SARS-CoV-2. For instance, a study demonstrated that certain tetrahydroisoquinoline-based compounds effectively suppressed SARS-CoV-2 replication in vitro. The compound this compound showed promising results in inhibiting viral entry and replication mechanisms in cell lines such as Vero E6 and Calu-3 .

Antiparasitic Properties

Tetrahydroisoquinoline derivatives have also been investigated for their antiparasitic properties. Compounds derived from this scaffold have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism is believed to involve interference with the parasite's metabolic pathways .

Neuroprotective Effects

The neuroprotective properties of THIQ compounds have been explored in the context of neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant effects, which may help mitigate neuronal damage associated with conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of THIQ derivatives is closely linked to their chemical structure. Studies on SAR have identified key functional groups that enhance activity against specific targets. For instance:

Functional GroupActivity Enhancement
Formyl GroupIncreased antiviral potency
Tert-butyl GroupImproved solubility and bioavailability
Carboxylate GroupEnhanced interaction with biological targets

These insights into SAR are critical for guiding the design of new derivatives with optimized biological activities.

Case Studies

  • SARS-CoV-2 Inhibition : A study synthesized novel heterocyclic compounds based on THIQ structures, revealing that one derivative exhibited superior antiviral activity compared to traditional treatments like chloroquine. This suggests potential as a therapeutic agent against COVID-19 .
  • Antiparasitic Activity : Research demonstrated that specific THIQ derivatives could inhibit Plasmodium falciparum growth in vitro. These findings underscore the importance of continued exploration into this compound class for developing new antimalarial drugs .

The mechanisms through which THIQ compounds exert their biological effects vary depending on their target:

  • Antiviral Mechanism : Compounds may inhibit viral entry by altering cellular pH or disrupting membrane fusion processes.
  • Neuroprotective Mechanism : They may reduce oxidative stress and inflammation in neuronal cells.
  • Antiparasitic Mechanism : Inhibition of critical metabolic pathways within the parasite is a common action point.

Q & A

Q. Table 1: Representative NMR Data

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Formyl (CHO)9.9Singlet
Aromatic (C6/C7)6.8–7.1Doublet
tert-Butyl (C(CH₃)₃)1.4Singlet

How does the formyl group influence the compound’s reactivity?

Methodological Answer:
The formyl group participates in:

  • Nucleophilic Additions: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in bioconjugation .
  • Reductions: Converted to hydroxymethyl groups using NaBH₄ or LiAlH₄, enabling further functionalization .
  • Condensation Reactions: Undergoes Aldol or Knoevenagel reactions to extend π-conjugation for material science applications.
    Example Protocol:
  • Reduction of Formyl to Alcohol: Stir compound with NaBH₄ (2 eq) in MeOH at 0°C for 1 hr. Quench with H₂O, extract with EtOAc, and purify via column chromatography .

What biological mechanisms might this compound exhibit?

Methodological Answer:

  • Enzyme Inhibition: The formyl group may act as an electrophile, covalently modifying active-site residues (e.g., serine proteases) .
  • Receptor Binding: The tetrahydroisoquinoline scaffold mimics neurotransmitters, potentially interacting with G-protein-coupled receptors (GPCRs) .
    Experimental Design:
  • Perform enzyme inhibition assays (e.g., IC₅₀ determination) using purified targets.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

How does stereochemistry impact synthesis and bioactivity?

Methodological Answer:

  • Stereochemical Control: The tert-butyl group induces steric hindrance, favoring specific diastereomers during ring closure (e.g., Pictet-Spengler reaction) .
  • Bioactivity Differences: Enantiomers may show varied potency. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) .

How can data discrepancies in crystallographic refinement be resolved?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for iterative least-squares refinement. Adjust thermal parameters (Uᵢₛₒ) and check for overfitting with R-factor analysis .
  • Twinned Data: For twinned crystals, apply HKLF 5 in SHELXL to model twin domains .

Why is the tert-butyl ester a preferred protecting group?

Methodological Answer:

  • Stability: Resists acidic/basic conditions during synthesis.
  • Ease of Removal: Cleaved with TFA or HCl/dioxane, leaving the carboxylate group intact .

How does this compound compare to halogenated analogs (e.g., bromo or fluoro derivatives)?

Methodological Answer:

  • Reactivity: The formyl group is more electrophilic than bromo, enabling diverse nucleophilic additions.
  • Biological Activity: Fluorinated analogs (e.g., 8-F derivatives) show enhanced metabolic stability via reduced CYP450 metabolism .

What methodologies optimize reaction yields for critical steps?

Methodological Answer:

  • Oxidation Control: Use TEMPO/NaClO₂ for selective methyl-to-formyl oxidation, minimizing overoxidation to carboxylic acids.
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) in Pictet-Spengler reactions to accelerate iminium ion formation .

What are potential applications in drug discovery?

Methodological Answer:

  • Scaffold for Analog Synthesis: Modify the formyl group to create hydrazones (anticancer) or Schiff bases (antimicrobial) .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate with E3 ligase ligands to degrade disease-related proteins .

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